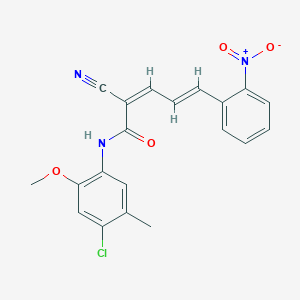
(2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide is a complex organic molecule characterized by its unique structural features, including multiple conjugated double bonds and various functional groups such as cyano, nitro, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the penta-2,4-dienamide backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a malononitrile derivative under basic conditions.
Introduction of the nitrophenyl group: This step often involves a nitration reaction where a phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Attachment of the chloro-methoxy-methylphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Amino derivatives: From the reduction of the nitro group.
Amine derivatives: From the reduction of the cyano group.
Substituted derivatives: From nucleophilic substitution of the chloro group.
Applications De Recherche Scientifique
(2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide: has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of organic semiconductors or other advanced materials.
Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism by which (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide stands out due to its unique combination of functional groups and conjugated double bonds. Similar compounds might include:
(2Z,4E)-N-(4-Chloro-2-methoxyphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide: Lacks the methyl group, which may affect its reactivity and binding properties.
(2Z,4E)-N-(4-Chloro-2-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide: Lacks the methoxy group, potentially altering its electronic properties.
(2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-phenylpenta-2,4-dienamide: Lacks the nitro group, which may influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
(2Z,4E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-13-10-17(19(28-2)11-16(13)21)23-20(25)15(12-22)8-5-7-14-6-3-4-9-18(14)24(26)27/h3-11H,1-2H3,(H,23,25)/b7-5+,15-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBTUWWMMKAOES-VAKPMEJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)/C(=C\C=C\C2=CC=CC=C2[N+](=O)[O-])/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2414011.png)
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2414012.png)









![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414030.png)
